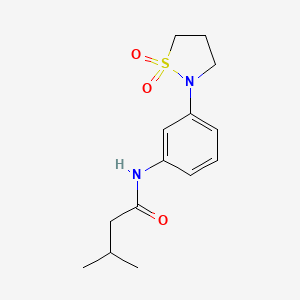

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide

Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide is a synthetic organic compound characterized by a 3-methylbutanamide backbone linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin moiety.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11(2)9-14(17)15-12-5-3-6-13(10-12)16-7-4-8-20(16,18)19/h3,5-6,10-11H,4,7-9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAOJEPLUAPGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide typically involves the following steps:

Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable thiol with an aziridine derivative under oxidative conditions. Common oxidizing agents include hydrogen peroxide or peracids.

Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the isothiazolidine derivative reacts with a halogenated benzene compound.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the phenylisothiazolidine derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be further oxidized to form sulfone derivatives.

Reduction: Reduction of the sulfonamide group can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Sulfonamide derivatives have been used in the development of antibiotics, antifungal agents, and anti-inflammatory drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Structural Features:

- 3-Methylbutanamide backbone : Common in enzyme inhibitors (e.g., matrix metalloproteinase inhibitors in ) and peptide mimetics.

- Aromatic substitution : The phenyl group with a 1,1-dioxidoisothiazolidin substituent differentiates it from simpler benzamide derivatives.

- Sulfur-containing heterocycle : The isothiazolidin dioxide ring contrasts with thiazole () or isoindoline-dione () systems, influencing electronic properties and solubility.

Comparative Table:

Pharmacokinetic Considerations

- Metabolic Stability : Sulfone groups are resistant to oxidative metabolism, contrasting with esters or thioethers in compounds like cyprofuram (), which are prone to hydrolysis or CYP450-mediated degradation .

Research Implications and Gaps

- Further studies are needed to validate this .

- Synthetic Challenges : The isothiazolidin dioxide ring’s synthesis may require specialized oxidation conditions, contrasting with simpler amide couplings in or .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O3S

- Molecular Weight : 284.34 g/mol

The biological activity of this compound is hypothesized to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease pathways, such as kinases involved in cancer progression.

- Modulation of Signaling Pathways : It could influence various signaling pathways, particularly those involving oxidative stress and inflammation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives related to isothiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

| Compound | Activity | Reference |

|---|---|---|

| Isothiazolidinone Derivative | Antibacterial (E. coli) | |

| Isothiazolidinone Derivative | Antifungal (C. albicans) |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that at specific concentrations, it does not exhibit significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications.

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| HeLa | >1000 | No significant cytotoxicity observed |

| MCF-7 | >1000 | No significant cytotoxicity observed |

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of isothiazolidinones found that modifications in the phenyl group significantly enhanced antimicrobial activity. The synthesized compound exhibited an LC50 value indicating effective larvicidal activity against Aedes aegypti larvae, a vector for several viral diseases.

Study 2: In Vivo Toxicity Assessment

In vivo assessments in murine models showed that the compound administered at high doses (up to 2000 mg/kg) did not induce acute toxicity or significant behavioral changes. Histopathological examinations revealed no damage to vital organs such as the liver and kidneys.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.